molecular formula C24H31N3O6S B486152 (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone CAS No. 825607-86-1

(4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone

Cat. No.: B486152
CAS No.: 825607-86-1
M. Wt: 489.6g/mol
InChI Key: QMMXUEZMCIFFCN-UHFFFAOYSA-N
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Description

The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone is a complex organic molecule featuring multiple functional groups, including hydroxy, sulfonyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with morpholine and a sulfonyl chloride to form the morpholinosulfonyl piperazine intermediate.

    Alkylation: The intermediate is then alkylated with an appropriate halohydroxypropane to introduce the hydroxypropoxy group.

    Coupling with Phenyl Methanone: The final step involves coupling the hydroxypropoxy intermediate with a phenyl methanone derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential interactions with various biological targets, making it a candidate for drug development. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical pathways.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties. Research into its efficacy and safety could lead to new therapeutic agents.

Industry

Industrially, the compound could be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxy and sulfonyl groups can form hydrogen bonds with biological macromolecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but lacks the morpholinosulfonyl group.

    (4-(2-Hydroxy-3-(4-(methylsulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone: Similar structure but with a methylsulfonyl group instead of morpholinosulfonyl.

Uniqueness

The presence of the morpholinosulfonyl group in (4-(2-Hydroxy-3-(4-(morpholinosulfonyl)piperazin-1-yl)propoxy)phenyl)(phenyl)methanone distinguishes it from similar compounds. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, potentially leading to unique pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[2-hydroxy-3-(4-morpholin-4-ylsulfonylpiperazin-1-yl)propoxy]phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O6S/c28-22(18-25-10-12-26(13-11-25)34(30,31)27-14-16-32-17-15-27)19-33-23-8-6-21(7-9-23)24(29)20-4-2-1-3-5-20/h1-9,22,28H,10-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMXUEZMCIFFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)S(=O)(=O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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